6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,4-dichlorophenethylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted triazine derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(2,4-dichlorophenyl)-1,3,5-triazine
- 2,4-Diamino-6-(3,4-dichlorophenyl)-1,3,5-triazine
- 2,4-Diamino-6-(2,3-dichlorophenyl)-1,3,5-triazine
Uniqueness
6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the specific positioning of the dichlorophenyl group and the ethyl chain, which can influence its reactivity and interaction with molecular targets. This structural uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
7402-47-3 |
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Molecular Formula |
C11H11Cl2N5 |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
6-[2-(3,4-dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11Cl2N5/c12-7-3-1-6(5-8(7)13)2-4-9-16-10(14)18-11(15)17-9/h1,3,5H,2,4H2,(H4,14,15,16,17,18) |
InChI Key |
SDSMGDMSHGREHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=NC(=NC(=N2)N)N)Cl)Cl |
Origin of Product |
United States |
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